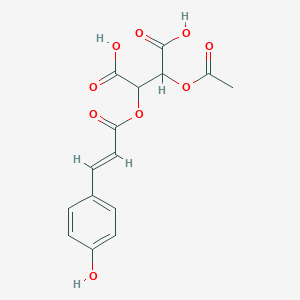
Fluoride ion f-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoride ion F-18 is a radioactive isotope of fluorine, commonly used in positron emission tomography (PET) imaging. It is a positron-emitting radiopharmaceutical agent that is primarily used for diagnostic purposes, particularly in bone imaging to delineate areas of altered osteogenesis . The compound is known for its favorable decay characteristics and is produced using a cyclotron .
Preparation Methods
Fluoride ion F-18 is typically produced through the bombardment of oxygen-18 enriched water with protons in a cyclotron. This process generates this compound through the nuclear reaction ({18}O(p,n){18}F) . The this compound is then separated from the target material and purified for use in radiopharmaceutical applications.
In industrial settings, the preparation of this compound involves the use of automated synthesis modules that facilitate the nucleophilic substitution reaction. This reaction involves the use of this compound anions generated in aqueous media, which are then dried through azeotropic distillation to achieve an anhydrous state . The anhydrous this compound is then used in various radiolabeling procedures to produce radiopharmaceuticals.
Chemical Reactions Analysis
Fluoride ion F-18 undergoes several types of chemical reactions, including nucleophilic substitution and electrophilic fluorination. In nucleophilic substitution reactions, this compound acts as a nucleophile, replacing leaving groups in organic molecules to form carbon-fluorine bonds . Common reagents used in these reactions include iodonium salts, transition metal catalysts, and prosthetic groups .
Electrophilic fluorination involves the use of electrophilic fluorinating agents to introduce this compound into electron-rich substrates such as alkenes and aromatic rings . This method is often used to produce radiopharmaceuticals with high molar activity and specific activity.
Scientific Research Applications
Fluoride ion F-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of fluorination reactions and to develop new fluorinating agents . In biology, this compound is used to label biomolecules for imaging studies, allowing researchers to track the distribution and metabolism of these molecules in living organisms .
In medicine, this compound is widely used in PET imaging to diagnose and monitor various conditions, including bone disorders, cancer, and neurological diseases . It is particularly valuable in detecting areas of increased bone metabolism, such as those found in arthritis, fractures, and bone tumors . In industry, this compound is used in the development of new radiopharmaceuticals and imaging agents, contributing to advancements in diagnostic imaging technologies .
Mechanism of Action
The mechanism of action of fluoride ion F-18 involves its uptake and incorporation into bone tissue. The compound is highly sensitive to bone-seeking behavior, making it an effective tracer for detecting skeletal abnormalities . The uptake of this compound is primarily a function of blood flow to the bone and the efficiency of the bone in extracting the fluoride ion from the blood . Once incorporated into the bone, this compound emits positrons, which are detected by PET imaging to produce detailed images of bone metabolism and structure .
Comparison with Similar Compounds
Fluoride ion F-18 is unique among fluorine isotopes due to its positron-emitting properties and its application in PET imaging. Similar compounds include other fluorine isotopes such as fluorine-19 and fluorine-17, which are used in different applications. Fluorine-19 is a stable isotope commonly used in nuclear magnetic resonance (NMR) spectroscopy, while fluorine-17 is a less commonly used isotope with limited applications .
Compared to other radiopharmaceuticals, this compound offers several advantages, including higher sensitivity and specificity for bone imaging, faster blood clearance, and higher uptake in bone tissue . These properties make it a valuable tool in both clinical and research settings.
Properties
Key on ui mechanism of action |
18F-fluoride is a highly sensitive bone-seeking PET tracer used for detection of skeletal abnormalities. The uptake mechanism of 18F-fluoride has better pharmacokinetic characteristics (compared to other elements) including faster blood clearance and 2-fold higher uptake in bone. Uptake of 18F-fluoride reflects blood flow and bone remodeling. |
|---|---|
CAS No. |
67862-54-8 |
Molecular Formula |
F- |
Molecular Weight |
18.000937 g/mol |
IUPAC Name |
fluorine-18(1-) |
InChI |
InChI=1S/FH/h1H/p-1/i1-1 |
InChI Key |
KRHYYFGTRYWZRS-BJUDXGSMSA-M |
SMILES |
[F-] |
Isomeric SMILES |
[18F-] |
Canonical SMILES |
[F-] |
Key on ui other cas no. |
67862-54-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


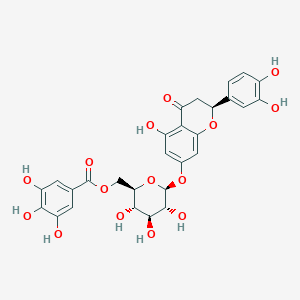
![(7R,13Z,16Z,19Z,22Z)-7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-4,9-dioxo-3,5-dioxa-8-thia-4lambda(5)-phosphaoctacosa-13,16,19,22-tetraen-1-aminium](/img/structure/B1249703.png)
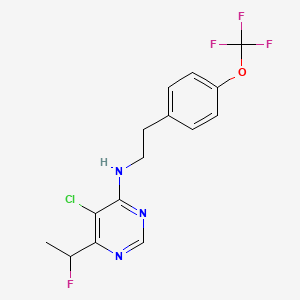

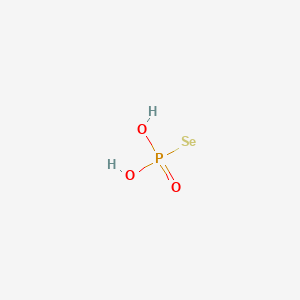
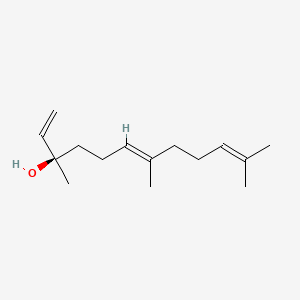
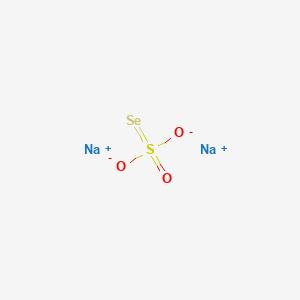
![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,7S)-1,7-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1249710.png)

![(4S,5S,8S)-2,5,16,18-tetrahydroxy-7,9-dioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14(19),15,17-hexaene-13,20-dione](/img/structure/B1249713.png)
![1-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B1249716.png)
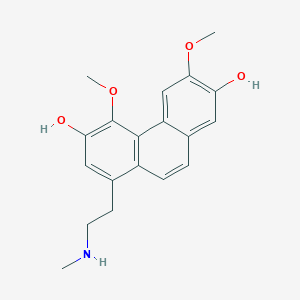
![(3r,4r)-1-[(4-Amino-5h-Pyrrolo[3,2-D]pyrimidin-7-Yl)methyl]-4-(Hydroxymethyl)pyrrolidin-3-Ol](/img/structure/B1249721.png)
